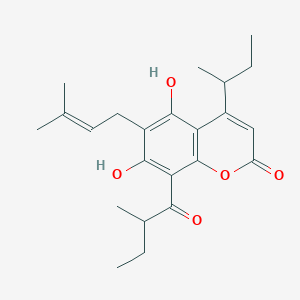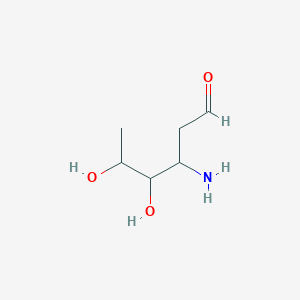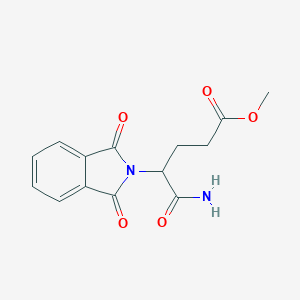
Methyl 5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoate, commonly known as MAO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MAO belongs to the class of compounds known as oxindole derivatives and has been found to exhibit a range of biological activities. In
作用機序
The mechanism of action of MAO is not fully understood, but it is believed to act on multiple targets within cancer cells. MAO has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. MAO also induces oxidative stress in cancer cells, leading to the activation of the p53 tumor suppressor protein and the induction of apoptosis.
生化学的および生理学的効果
MAO has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, MAO has been found to exhibit antioxidant activity, anti-inflammatory activity, and neuroprotective activity. MAO has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
One of the main advantages of using MAO in lab experiments is its potent anticancer activity. MAO has been found to exhibit activity against a wide range of cancer cell lines, making it a versatile compound for cancer research. However, one of the limitations of using MAO in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for research on MAO. One area of research is the development of more efficient synthesis methods for MAO, which could make it more accessible for scientific research. Another area of research is the exploration of the molecular targets of MAO, which could provide insights into its mechanism of action. Additionally, researchers could investigate the potential of MAO as a therapeutic agent for other diseases, such as neurodegenerative disorders.
合成法
The synthesis of MAO involves the condensation of 2,3-dioxoindoline-5-carboxylic acid with methyl 5-aminopentanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields MAO as a white solid with a melting point of 223-225°C.
科学的研究の応用
MAO has been found to exhibit a range of biological activities, making it a promising compound for scientific research. One of the most significant applications of MAO is in the field of cancer research. Studies have shown that MAO has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. MAO has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
特性
CAS番号 |
19143-28-3 |
|---|---|
製品名 |
Methyl 5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoate |
分子式 |
C14H14N2O5 |
分子量 |
290.27 g/mol |
IUPAC名 |
methyl 5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoate |
InChI |
InChI=1S/C14H14N2O5/c1-21-11(17)7-6-10(12(15)18)16-13(19)8-4-2-3-5-9(8)14(16)20/h2-5,10H,6-7H2,1H3,(H2,15,18) |
InChIキー |
WVZKGMCPPYUQOB-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC(C(=O)N)N1C(=O)C2=CC=CC=C2C1=O |
正規SMILES |
COC(=O)CCC(C(=O)N)N1C(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



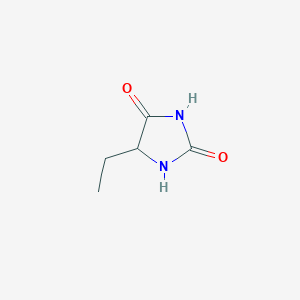
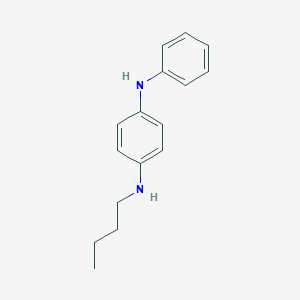
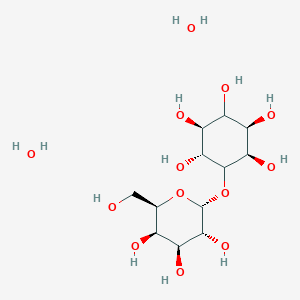
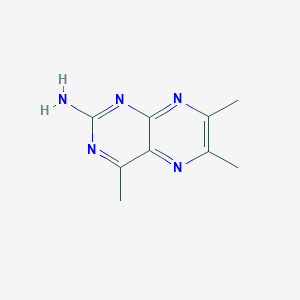

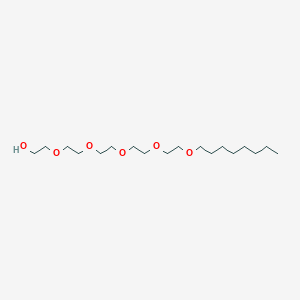
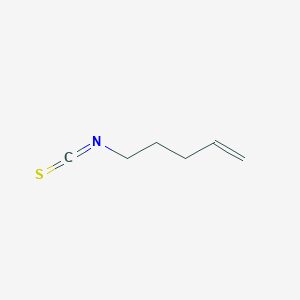
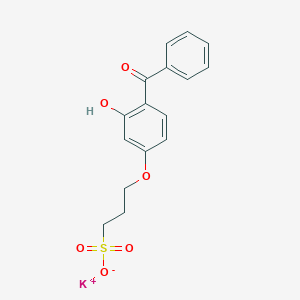
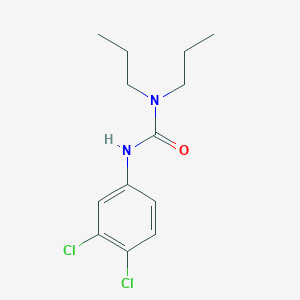
![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)

